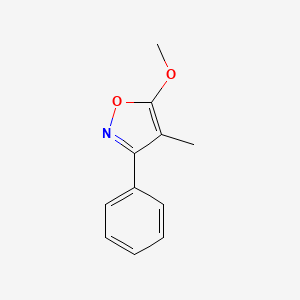

5-Methoxy-4-methyl-3-phenylisoxazole

描述

Significance of Isoxazole (B147169) Core Structures in Chemical Synthesis and Bioactive Compound Design

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in the design of bioactive compounds. nih.govresearchgate.net This structural motif is valued for its diverse pharmacological potential, with isoxazole derivatives demonstrating a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties. nih.govnih.gov The isoxazole nucleus is a key pharmacophore in several marketed drugs, a testament to its clinical significance. nih.gov

The development of new synthetic strategies for isoxazole derivatives is a major focus of medicinal research, aiming to create molecules with enhanced potency and reduced toxicity. nih.govrsc.org Researchers continually modify the substituents on the isoxazole ring to explore how these changes affect the compound's biological activity. nih.gov This ongoing exploration underscores the importance of the isoxazole core as a versatile scaffold for discovering new and effective therapeutic agents. rsc.org

Rationale for Focused Investigation on 5-Methoxy-4-methyl-3-phenylisoxazole

The specific investigation into this compound stems from the broader scientific goal of expanding the library of isoxazole derivatives for chemical and biological screening. The design and synthesis of new analogs of a known pharmacophore like isoxazole are fundamental to structure-activity relationship (SAR) studies. nih.gov These studies help researchers understand how specific structural modifications, such as the addition of methoxy (B1213986), methyl, and phenyl groups to the isoxazole core, influence the molecule's properties and potential interactions with biological targets.

The synthesis of specifically substituted isoxazoles like this compound is driven by the need for novel building blocks in organic synthesis and as potential candidates in drug discovery programs. nih.govresearchgate.net For instance, the creation of diverse compound libraries is essential for high-throughput screening efforts aimed at identifying inhibitors for specific biological pathways, such as those related to diseases like tuberculosis. acs.org

Scope and Objectives of Research on this compound

The primary objective of research involving this compound has been its chemical synthesis and characterization. Academic work has documented its preparation, although in some cases with low yields, and has characterized it using modern spectroscopic techniques. acs.orguni-marburg.de

Another key objective is its use as a chemical intermediate. Research has shown this compound being used as a reactant to create more complex molecules, highlighting its role as a building block in multi-step synthetic procedures. rsc.org While not always the final product, its successful synthesis and purification are critical steps in accessing other target compounds. The broader scope includes its potential inclusion in screening libraries for identifying new pharmacologically active agents. acs.org

Research Findings

While extensive, dedicated studies on this compound are not widely published, it has been synthesized and characterized in academic laboratories.

Chemical Properties and Data

The compound, identified by the CAS Number 25632-75-1, has been characterized spectroscopically. bldpharm.com A doctoral dissertation reports its synthesis and subsequent analysis. uni-marburg.de

Interactive Table: Spectroscopic Data for this compound uni-marburg.de

| Analysis Type | Data |

| ¹H NMR (300 MHz, CDCl₃) | δ = 7.68-7.61 (m, 2H), 7.50-7.42 (m, 3H), 4.12 (s, 3H), 1.96 (s, 3H) ppm |

| ¹³C NMR (75 MHz, CDCl₃) | Data not fully available in the provided excerpt. |

| Physical Appearance | Colorless oil |

Note: NMR data provides information on the molecular structure of the compound.

In other research, the compound was synthesized via the methylation of 4-bromo-3-phenyl-5-isoxazolone, yielding 2.5% of this compound, which was recorded as having a melting point of 30.2°C. acs.org

Compound Names Mentioned

Structure

3D Structure

属性

CAS 编号 |

25632-75-1 |

|---|---|

分子式 |

C11H11NO2 |

分子量 |

189.21 g/mol |

IUPAC 名称 |

5-methoxy-4-methyl-3-phenyl-1,2-oxazole |

InChI |

InChI=1S/C11H11NO2/c1-8-10(12-14-11(8)13-2)9-6-4-3-5-7-9/h3-7H,1-2H3 |

InChI 键 |

GJXRASVHWIZTCZ-UHFFFAOYSA-N |

SMILES |

CC1=C(ON=C1C2=CC=CC=C2)OC |

规范 SMILES |

CC1=C(ON=C1C2=CC=CC=C2)OC |

产品来源 |

United States |

Synthetic Methodologies for 5 Methoxy 4 Methyl 3 Phenylisoxazole and Its Derivatives

Established Synthetic Routes to the Isoxazole (B147169) Nucleus

The construction of the isoxazole ring can be broadly categorized into two highly effective and versatile strategies: 1,3-dipolar cycloadditions and the cyclization of acyclic precursors.

1,3-Dipolar Cycloaddition Strategies

The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne is a cornerstone of isoxazole synthesis, offering a direct and highly efficient route to the heterocyclic core. nih.gov This reaction involves the in situ generation of a nitrile oxide, which then acts as a 1,3-dipole, reacting with a dipolarophile (an alkyne) to form the isoxazole ring. nih.govtandfonline.com

Nitrile oxides are unstable intermediates and are typically generated from precursors such as aldoximes or nitroalkanes. nih.govnih.gov Common methods for generating nitrile oxides include:

Dehydrohalogenation of hydroximoyl chlorides: This is a classic method where an aldoxime is first converted to a hydroximoyl chloride, which is then treated with a base to eliminate hydrogen chloride and form the nitrile oxide. nih.gov

Oxidation of aldoximes: Various oxidizing agents can be used to directly convert aldoximes to nitrile oxides. nih.gov

Dehydration of nitroalkanes: Primary nitro compounds can be dehydrated to furnish nitrile oxides. nih.gov

The reaction is generally regioselective, with the substituent of the alkyne primarily ending up at the 5-position of the isoxazole ring. nih.gov The versatility of this method allows for the synthesis of a wide array of substituted isoxazoles by varying the starting alkyne and the precursor to the nitrile oxide. nih.gov Water-assisted nitrile oxide cycloadditions have also been explored as a greener alternative to traditional organic solvents. researchgate.net

| Nitrile Oxide Generation Method | Precursor | Reagents | Key Features |

| Dehydrohalogenation | Hydroximoyl Halides | Base (e.g., Triethylamine) | Classic, widely used method. nih.gov |

| Oxidation | Aldoximes | Oxidizing agents (e.g., NCS, bleach) | Direct conversion of aldoximes. tandfonline.commdpi.com |

| Dehydration | Primary Nitroalkanes | Dehydrating agents | Useful for specific substrates. nih.gov |

Cyclization Reactions of Precursors

An alternative and equally important strategy for isoxazole synthesis involves the cyclization of suitably functionalized open-chain precursors. The most common approach in this category is the reaction of a 1,3-dicarbonyl compound, or its synthetic equivalent, with hydroxylamine (B1172632). youtube.commisuratau.edu.ly

In this method, hydroxylamine reacts with a β-diketone, β-ketoester, or α,β-unsaturated ketone. misuratau.edu.lyresearchgate.net The initial step is typically the formation of an oxime intermediate with one of the carbonyl groups. Subsequent intramolecular cyclization via attack of the oxime hydroxyl group on the second carbonyl, followed by dehydration, yields the aromatic isoxazole ring. youtube.com This method is particularly effective for the synthesis of 3,5-disubstituted isoxazoles. misuratau.edu.ly

Electrophilic cyclization of 2-alkyn-1-one O-methyl oximes represents another pathway, where treatment with electrophiles like iodine monochloride (ICl) or bromine can induce cyclization to form 4-haloisoxazoles. organic-chemistry.orgresearchgate.net

| Precursor Type | Reagent | Product Type | Reference |

| 1,3-Dicarbonyl Compound | Hydroxylamine | 3,5-Disubstituted Isoxazole | misuratau.edu.ly |

| α,β-Unsaturated Ketone | Hydroxylamine | Isoxazoline/Isoxazole | researchgate.net |

| 2-Alkyn-1-one O-methyl oxime | Electrophile (e.g., ICl) | 4-Halo-3,5-disubstituted Isoxazole | organic-chemistry.org |

Specific Synthesis of 5-Methoxy-4-methyl-3-phenylisoxazole

While general methods for isoxazole synthesis are well-established, the specific synthesis of this compound requires a tailored approach to ensure the correct placement of all four substituents on the isoxazole ring.

Reported Synthetic Pathways

The synthesis of derivatives with similar substitution patterns, such as 5-methyl-3-phenylisoxazole-4-carboxylic acid, has been reported in the literature, providing insights into potential synthetic routes. researchgate.net For the target molecule, a plausible pathway involves the reaction of a substituted β-ketoester with hydroxylamine. Specifically, the synthesis could start from ethyl 2-methyl-3-oxo-3-phenylpropanoate. Reaction of this precursor with hydroxylamine would lead to the formation of the isoxazole ring, followed by methylation of the resulting 5-hydroxyisoxazole to yield the final 5-methoxy product.

Another viable approach is through a 1,3-dipolar cycloaddition. This would involve the reaction of benzonitrile (B105546) oxide (generated from benzaldoxime) with 1-methoxy-1-propyne. This cycloaddition would directly install the phenyl group at the 3-position and the methoxy (B1213986) and methyl groups at the 5- and 4-positions, respectively.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. For isoxazole synthesis via the cyclization of dicarbonyl compounds, key parameters to optimize include the choice of solvent, temperature, and pH. For instance, the synthesis of 3,5-dimethylisoxazole derivatives has been optimized by careful selection of reagents and reaction conditions. nih.govacs.org

In the context of 1,3-dipolar cycloadditions, the slow addition of the base to the hydroximoyl chloride precursor at low temperatures can be critical to prevent the dimerization of the nitrile oxide, which is a common side reaction. nih.gov The choice of solvent can also significantly impact the reaction rate and yield.

A study on the preparation of 5-methyl-3,4-diphenylisoxazole highlighted the importance of the dehydration step and the choice of reagents to improve both yield and purity, moving from harsher acidic conditions to milder base-mediated dehydration. google.com These findings suggest that for the synthesis of this compound, careful control of the final dehydration or aromatization step is essential for achieving high yields.

Advanced Synthetic Approaches (e.g., Metal-Free, Microwave-Assisted)

Modern synthetic chemistry has focused on developing more efficient, sustainable, and rapid methods for constructing heterocyclic scaffolds.

Metal-Free Synthesis: There is a growing interest in developing metal-free synthetic routes to avoid the cost, toxicity, and contamination issues associated with metal catalysts. nih.gov Metal-free 1,3-dipolar cycloadditions have been successfully developed, often promoted by organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). rsc.orgresearchgate.net These methods offer a greener alternative for the synthesis of isoxazoles. nih.gov Intramolecular cycloadditions under metal-free conditions have also been reported for creating fused isoxazole systems. mdpi.com

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate reaction rates, often leading to higher yields and cleaner reactions in significantly shorter times. semanticscholar.org The 1,3-dipolar cycloaddition reaction is particularly well-suited for microwave irradiation. semanticscholar.org Several reports have detailed the successful synthesis of phenylisoxazole derivatives using microwave assistance, demonstrating the potential for rapid and efficient production. semanticscholar.orgresearchgate.netcrossref.org This technology could be applied to the synthesis of this compound to reduce reaction times and potentially improve yields. semanticscholar.org

| Advanced Approach | Description | Advantages | References |

| Metal-Free Synthesis | Utilizes organic promoters or reagents, avoiding transition metals. | Reduced cost, lower toxicity, easier purification. | nih.govrsc.orgresearchgate.net |

| Microwave-Assisted | Employs microwave irradiation to heat the reaction mixture. | Drastically reduced reaction times, often improved yields, enhanced reaction control. | semanticscholar.orgsemanticscholar.orgcrossref.org |

Based on a comprehensive review of the available scientific literature, there is no specific information regarding the derivatization of the chemical compound This compound according to the outlined synthetic methodologies. The provided search results and further investigation consistently refer to a different structural isomer, 5-methyl-3-phenylisoxazole (B91872) , and its derivatives.

The research primarily focuses on modifications at the 4-position of the 5-methyl-3-phenylisoxazole scaffold, such as the synthesis and subsequent reactions of 5-methyl-3-phenylisoxazole-4-carboxylic acid. researchgate.netnih.gov This includes the formation of esters like ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. nih.gov

Therefore, it is not possible to provide an article on the alkylation, acylation, halogenation, functional group interconversions, or hybrid compound synthesis for This compound as the requested information is not present in the available literature. Generating content on a related but structurally distinct compound would be scientifically inaccurate and would not adhere to the specific focus on "this compound".

Reaction Mechanisms and Reactivity Profiles of 5 Methoxy 4 Methyl 3 Phenylisoxazole

Mechanistic Insights into Isoxazole (B147169) Ring Formation

The synthesis of the 3,4,5-trisubstituted isoxazole core, such as that in 5-methoxy-4-methyl-3-phenylisoxazole, is most commonly achieved through 1,3-dipolar cycloaddition reactions. researchgate.net This powerful bond-forming strategy allows for the construction of the five-membered heterocyclic ring with a high degree of control over the substitution pattern.

The cornerstone of isoxazole synthesis is the [3+2] cycloaddition reaction between a nitrile oxide (a 1,3-dipole) and a dipolarophile, typically an alkyne or an alkene. rsc.orgresearchgate.net For the synthesis of a trisubstituted isoxazole like this compound, the reaction would involve a substituted nitrile oxide and a disubstituted alkyne.

The mechanism is generally considered to be a concerted pericyclic reaction, where the bonds are formed in a single transition state. rsc.org However, stepwise mechanisms involving diradical intermediates have also been proposed. rsc.org The regioselectivity of the cycloaddition—determining the final positions of the substituents on the isoxazole ring—is a critical aspect and is influenced by both steric and electronic factors of the reacting partners. acs.org To achieve the specific 3,4,5-substitution pattern, the choice of precursors is paramount. For instance, the reaction of benzonitrile (B105546) oxide (derived from benzaldoxime) with a 1-methoxy-1-propyne derivative would be a logical, albeit simplified, pathway.

Alternative strategies to control regioselectivity involve using placeholders on the alkyne, such as silyl (B83357) or stannyl (B1234572) groups, which direct the cycloaddition to yield a single, isomerically pure isoxazole that can be further functionalized. acs.org Metal catalysis, employing copper(I) or ruthenium, has also been developed to promote regioselectivity and efficiency in these cycloadditions. rsc.orgnih.gov

| Factor | Description | Relevance to this compound | Reference |

|---|---|---|---|

| Mechanism | Typically a concerted pericyclic pathway, though stepwise mechanisms are possible. | The concerted nature allows for stereospecificity if applicable and high efficiency. | rsc.org |

| Reactants | A 1,3-dipole (nitrile oxide) and a dipolarophile (alkyne or alkene). | Benzonitrile oxide + a 1-methoxypropyne derivative are logical precursors. | researchgate.net |

| Regioselectivity | Controlled by steric and electronic effects of substituents on both reactants. | Crucial for obtaining the specific 3-phenyl, 4-methyl, 5-methoxy arrangement. | acs.org |

| Catalysis | Copper(I) and Ruthenium catalysts can be used to improve regioselectivity and reaction rates. | A catalyzed approach could offer higher yields and purer product. | rsc.orgnih.gov |

Nitrile Oxides are indispensable reactive intermediates in the synthesis of isoxazoles via cycloaddition. researchgate.netacs.org They are typically generated in situ from precursors like hydroximoyl chlorides (using a base) or through the oxidation of aldoximes to prevent their dimerization into furoxans. researchgate.netbeilstein-journals.org The in situ generation maintains a low concentration of the highly reactive nitrile oxide, favoring the desired cycloaddition with the dipolarophile. mdpi.com

Azirines , specifically 2H-azirines, are another class of critical reactive intermediates, but they are typically involved in the rearrangement of the isoxazole ring rather than its initial formation. osi.lvresearchgate.net The isomerization of an isoxazole to an azirine is a key transformation that can be triggered by heat, light (photochemistry), or catalysis. osi.lvacs.org For instance, Fe(II)-catalyzed isomerization of 4-acyl-5-methoxyisoxazoles, compounds structurally similar to the target molecule, has been shown to proceed through a stable and isolable 2-acyl-2-(methoxycarbonyl)-2H-azirine. acs.org This azirine can then be converted back to a rearranged isoxazole or transformed into other heterocyclic systems like oxazoles, highlighting its role as a pivotal intermediate in the reactivity profile of isoxazoles. researchgate.netacs.org

Chemical Transformations and Functionalization Reactions

The this compound scaffold can undergo a variety of chemical transformations that allow for the introduction of new functional groups or complete rearrangement of the heterocyclic core.

The direct functionalization of the isoxazole ring or its substituents can be achieved through metalation, particularly lithiation, followed by quenching with an electrophile. researchgate.net For this compound, the most probable site for lithiation is the 4-methyl group. This process, known as lateral lithiation, involves the deprotonation of a C-H bond adjacent to the heterocyclic ring, which is acidic enough to be removed by a strong base like s-butyllithium. researchgate.net The lithiation of 3,5-dimethylisoxazole, for example, occurs at one of the methyl groups. researchgate.net

Once the lithiated intermediate is formed, it can be trapped with a wide range of electrophiles, providing a powerful method for introducing diverse functionalities at the 4-position. whiterose.ac.uknih.gov

| Electrophile | Product at 4-Position | Reference Principle |

|---|---|---|

| Aldehydes/Ketones (e.g., Benzaldehyde) | Hydroxyalkyl group (-CH2CH(OH)R) | nih.gov |

| Alkyl Halides (e.g., CH3I) | Elongated alkyl chain (-CH2CH3) | whiterose.ac.uk |

| Carbon Dioxide (CO2) | Carboxylic acid group (-CH2COOH) | whiterose.ac.uk |

| Trialkyltin Chlorides (e.g., Bu3SnCl) | Stannylated methyl group (-CH2SnBu3) | nih.gov |

| Disulfides (e.g., PhSSPh) | Thioether group (-CH2SPh) | whiterose.ac.uk |

The isoxazole ring and its substituents can participate in various redox and substitution reactions.

Reduction: The N-O bond of the isoxazole ring is its most reactive site under reductive conditions. researchgate.net Catalytic hydrogenation (e.g., with Pd/C or Raney Ni) can cleave this bond, leading to the formation of difunctional compounds like β-enaminones or γ-amino alcohols, depending on the other substituents and reaction conditions. mdpi.com This transformation makes isoxazoles valuable masked forms of other synthetic building blocks. researchgate.net

Oxidation: While the isoxazole ring is relatively electron-deficient, the substituents can be oxidized. The 4-methyl group could potentially be oxidized to a formyl or carboxylic acid group under appropriate conditions. The phenyl ring could undergo oxidation, though this typically requires harsh conditions.

Substitution: Direct electrophilic substitution on the isoxazole ring is often difficult. However, a common strategy involves introducing a halogen at the 4-position, which can then participate in a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). organic-chemistry.orgnih.gov While the target compound already has a methyl group at C4, similar isoxazoles can be synthesized with a halogen at this position to serve as a handle for further functionalization. nih.govorganic-chemistry.org

Isoxazoles exhibit rich and complex photochemical and thermal behavior, primarily driven by the weakness of the N-O bond. nih.govacs.org Upon irradiation with UV light or upon heating, the primary step is the homolytic cleavage of this bond, which leads to the formation of a key intermediate, an acyl azirine. acs.orgnih.govacs.org

The fate of this azirine intermediate is highly dependent on the substituents and the reaction conditions. acs.org

Isomerization to Oxazoles: The azirine can rearrange to form a more stable oxazole. researchgate.net This process often involves the interchange of the N2 and C3 atoms of the original isoxazole ring. researchgate.net

Formation of Ketenimines: In some cases, particularly with trisubstituted isoxazoles, the azirine intermediate can rearrange to form isolable ketenimines. nih.govacs.org These ketenimines are valuable synthetic intermediates that can be used to construct other heterocyclic systems, such as pyrazoles. nih.govacs.org

Isomerization to Rearranged Isoxazoles: Under catalytic conditions, such as with Fe(II), an azirine derived from a 4-acyl-5-methoxyisoxazole can isomerize back to a more thermodynamically stable isoxazole-4-carboxylic ester. acs.org

For this compound, photochemical or thermal stimulation would likely initiate N-O bond cleavage to form a 2-acetyl-2-methoxycarbonyl-3-phenyl-2H-azirine analogue, which could then follow one of these rearrangement pathways. acs.orgnih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Methoxy 4 Methyl 3 Phenylisoxazole and Analogues

Vibrational Spectroscopy for Molecular Structure Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Laser Raman techniques, is instrumental in identifying the functional groups and vibrational modes of isoxazole (B147169) derivatives.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy provides valuable insights into the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds. For isoxazole analogues, characteristic vibrational bands are observed that confirm the presence of the isoxazole ring, phenyl group, and various substituents.

In a study of 5-Methyl-3-phenylisoxazole-4-carboxylic acid, a close analogue of 5-Methoxy-4-methyl-3-phenylisoxazole, the experimental FT-IR spectrum was recorded in the solid phase. nih.gov The theoretical vibrational frequencies were also calculated using Density Functional Theory (DFT) methods to support the experimental assignments. nih.gov

Key functional group vibrations for methoxy-containing aromatic compounds have also been well-documented. scielo.org.za The asymmetric and symmetric stretching vibrations of the methyl group in a methoxy (B1213986) substituent typically appear in the range of 3029-2834 cm⁻¹. scielo.org.za In-plane and out-of-plane bending modes for the CH₃ group are also identifiable. scielo.org.za

A general representation of expected FT-IR absorption bands for a compound like this compound, based on data from its analogues, is presented below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C-H (Methyl) | Asymmetric/Symmetric Stretching | 2950 - 2850 |

| C=N (Isoxazole) | Stretching | 1650 - 1600 |

| C=C (Aromatic & Isoxazole) | Stretching | 1600 - 1450 |

| C-O-C (Methoxy) | Asymmetric Stretching | 1275 - 1200 |

| C-O-C (Methoxy) | Symmetric Stretching | 1075 - 1020 |

| N-O (Isoxazole) | Stretching | 950 - 900 |

Laser Raman Spectroscopy for Vibrational Mode Assignments

Laser Raman spectroscopy complements FT-IR by providing information on the vibrational modes of a molecule, particularly for non-polar bonds. The experimental Laser-Raman spectrum of 5-Methyl-3-phenylisoxazole-4-carboxylic acid was recorded from 4000-100 cm⁻¹. nih.gov The assignments of these vibrational frequencies were aided by potential energy distribution (PED) analysis. nih.gov This comprehensive analysis allows for a detailed understanding of the molecule's vibrational framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is a powerful tool for elucidating the precise structure of organic molecules by probing the magnetic environments of atomic nuclei, such as ¹H and ¹³C.

¹H NMR and ¹³C NMR for Proton and Carbon Environments

¹H NMR and ¹³C NMR spectroscopy provide detailed information about the number and types of hydrogen and carbon atoms in a molecule, as well as their connectivity. For isoxazole derivatives, the chemical shifts of the protons and carbons are influenced by the electronic environment created by the heterocyclic ring and its substituents.

The following table provides an estimation of the ¹H and ¹³C NMR chemical shifts for this compound based on known data for its analogues.

Predicted ¹H NMR Chemical Shifts

| Proton | Estimated Chemical Shift (ppm) |

| Phenyl-H | 7.8 - 7.4 |

| Methoxy-H (OCH₃) | ~3.9 |

| Methyl-H (CH₃) | ~2.4 |

Predicted ¹³C NMR Chemical Shifts

| Carbon | Estimated Chemical Shift (ppm) |

| C=N (Isoxazole C3) | ~163 |

| C-O (Isoxazole C5) | ~170 |

| Phenyl Carbons | 130 - 125 |

| Isoxazole C4 | ~100 |

| Methoxy Carbon (OCH₃) | ~55 |

| Methyl Carbon (CH₃) | ~10 |

Two-Dimensional NMR Techniques (e.g., NOESY) for Stereochemistry and Conformational Studies

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for determining the stereochemistry and spatial relationships between atoms in a molecule. A NOESY experiment reveals through-space interactions between protons that are in close proximity. This information is vital for understanding the molecule's conformation. For complex heterocyclic structures, NOESY and other 2D NMR methods like COSY and HMBC are indispensable for unambiguous structural assignment. ipb.pt While specific NOESY data for this compound was not found, such an analysis would be essential to confirm the spatial orientation of the methoxy and methyl groups relative to the phenyl ring.

Analysis of Substituent Effects on Chemical Shifts

The chemical shifts observed in NMR spectra are highly sensitive to the electronic effects of substituents on the aromatic and heterocyclic rings. Studies on a series of para-substituted 3-phenylisoxazoles have shown that the ¹³C and ¹⁵N NMR chemical shifts of the isoxazole ring can be correlated with Hammett substituent constants. nih.govresearchgate.net This indicates that both inductive and resonance effects of the substituents on the phenyl ring influence the electron density within the isoxazole moiety. nih.govresearchgate.net

General methodologies for such computational analyses are well-established. For instance, studies on structurally related phenylisoxazole compounds frequently employ Density Functional Theory (DFT) calculations, often with the B3LYP functional and basis sets like 6-311G(d,p), to explore molecular structure and properties. acs.org These investigations typically include geometry optimization, analysis of frontier molecular orbitals (HOMO-LUMO), and theoretical vibrational spectroscopy to predict infrared and Raman spectra.

However, without specific research dedicated to this compound, it is not possible to provide the detailed, scientifically accurate data and analysis required for the outlined article sections, including:

Computational Chemistry and Theoretical Investigations of 5 Methoxy 4 Methyl 3 Phenylisoxazole

Theoretical Vibrational Analysis and Spectroscopic Correlations:There are no available theoretical predictions of the vibrational wavenumbers for 5-Methoxy-4-methyl-3-phenylisoxazole.

Therefore, the generation of an article with the requested detailed, data-driven content is not feasible at this time due to the absence of primary research on the computational chemistry of this compound.

Potential Energy Distribution (PED) Analysis

Potential Energy Distribution (PED) analysis is a crucial computational method used to provide a detailed assignment of vibrational modes observed in infrared (IR) and Raman spectroscopy. By correlating the calculated vibrational frequencies with the molecule's internal coordinates (such as bond stretching, angle bending, and torsions), PED analysis offers a quantitative description of each normal mode. For this compound, theoretical calculations, typically using Density Functional Theory (DFT), are employed to compute the vibrational frequencies and the corresponding PED.

The analysis is often carried out using specialized software, such as VEDA (Vibrational Energy Distribution Analysis). nih.gov The PED for a given vibrational frequency is expressed in terms of percentage contributions from various internal coordinates. A contribution is generally considered significant if it is 10% or greater. For instance, a calculated band at a specific wavenumber might be assigned as a C=N stretching mode if the PED analysis shows a high contribution (e.g., >60%) from the C=N coordinate. nih.gov This allows for unambiguous assignments, distinguishing between pure vibrations and mixed modes where the energy is distributed over several types of motions. In complex molecules like this compound, many bands are the result of such mixed vibrations. The assignments are refined by comparing the theoretically predicted wavenumbers with experimental FTIR and FT-Raman data. nih.govresearchgate.net

Below is a representative data table illustrating how PED analysis would be presented for selected vibrational modes of an isoxazole (B147169) derivative, based on findings for structurally similar compounds.

Table 1: Illustrative Potential Energy Distribution (PED) for Selected Vibrational Modes

| Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | PED Contribution (%) and Assignment |

|---|---|---|

| 3085 | 3088 | ν(C-H) aromatic (95%) |

| 2940 | 2945 | νₐₛ(C-H) of CH₃ (98%) |

| 1610 | 1612 | ν(C=N) (61%), ν(C=C) (25%) |

| 1580 | 1585 | ν(C=C) phenyl (85%) |

| 1450 | 1452 | δ(C-H) of CH₃ (70%), ν(C-C) (15%) |

| 1250 | 1255 | νₐₛ(C-O-C) methoxy (B1213986) (75%) |

| 1020 | 1024 | νₛ(C-O-C) methoxy (68%) |

| 960 | 965 | Ring breathing (isoxazole) (55%) |

Note: This table is illustrative. ν = stretching, δ = bending, as = asymmetric, s = symmetric. Data is based on typical values found in computational studies of related heterocyclic compounds. nih.govnih.gov

Construction of Theoretical Spectrograms (FTIR, Raman)

Theoretical Fourier-Transform Infrared (FTIR) and Raman spectrograms are powerful tools that complement experimental spectroscopic analysis. They are generated through quantum chemical calculations, most commonly employing Density Functional Theory (DFT) methods. nih.gov For a molecule like this compound, the process begins with the optimization of its molecular geometry to find the lowest energy conformation.

Popular DFT functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or M06-2X, combined with a suitable basis set like 6-311++G(d,p), are frequently used for these calculations. nih.gov Once the geometry is optimized, a frequency calculation is performed. This calculation provides the harmonic vibrational frequencies, IR intensities, and Raman activities for each vibrational mode of the molecule.

The output data, which consists of a list of frequencies and their corresponding intensities, is then used to construct the theoretical spectra. To better align the calculated frequencies with experimental results, which are typically recorded in the solid phase and are subject to anharmonic effects, the computed wavenumbers are often uniformly scaled by an empirical scaling factor. epstem.net The resulting list of scaled frequencies and intensities can be plotted using a broadening function, such as a Lorentzian or Gaussian function, to generate a continuous spectrogram that visually resembles an experimental spectrum. This allows for a direct, peak-by-peak comparison between the theoretical and experimental data, aiding in the accurate assignment of vibrational bands. nih.gov

Intermolecular Interaction Analysis

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. nih.gov By partitioning the crystal space into regions where the electron density of a promolecule (the sum of spherical atomic densities for the molecule) is greater than that of all other molecules, a unique surface is generated for each molecule. scirp.org This surface can be color-mapped with various properties to highlight intermolecular contacts.

A key visualization is the d_norm surface, which maps the normalized contact distance. It is derived from d_i (the distance from the surface to the nearest nucleus inside the surface) and d_e (the distance to the nearest nucleus outside). Red spots on the d_norm map indicate close intermolecular contacts that are shorter than the van der Waals radii, often corresponding to hydrogen bonds, while blue regions represent longer contacts and white areas denote contacts around the van der Waals separation. nih.gov

Table 2: Typical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Phenylisoxazole Derivatives

| Contact Type | Contribution (%) | Description |

|---|---|---|

| H···H | 45 - 55% | Represents the most significant contribution, indicating extensive van der Waals interactions. nih.govresearchgate.net |

| C···H / H···C | 20 - 25% | Significant interactions involving aromatic and methyl hydrogens with carbon atoms. nih.govresearchgate.net |

| O···H / H···O | 8 - 18% | Corresponds to weak C-H···O hydrogen bonds involving the oxygen atoms of the isoxazole ring and methoxy group. nih.govresearchgate.net |

| N···H / H···N | 5 - 10% | Indicates potential weak C-H···N hydrogen bonds with the isoxazole nitrogen atom. nih.govresearchgate.net |

| C···C | 1 - 5% | May suggest the presence of π-π stacking interactions between aromatic rings. nih.gov |

Note: The percentages are representative ranges based on published data for structurally related compounds. nih.govnih.govresearchgate.net

Computational Modeling of Hydrogen Bonding and Aromatic Stacking Interactions

Computational modeling provides deep insights into the nature and strength of non-covalent interactions, such as hydrogen bonds and aromatic stacking, which govern the supramolecular assembly of this compound in the solid state. These interactions are first identified from crystal structure data and Hirshfeld surface analysis. nih.gov

Hydrogen Bonding: Although the molecule lacks classic hydrogen bond donors (like O-H or N-H), computational models reveal the presence of numerous weak C-H···O and C-H···N hydrogen bonds. nih.govresearchgate.net In these interactions, activated C-H groups (from the phenyl or methyl groups) act as donors, while the electronegative oxygen and nitrogen atoms of the isoxazole ring and the oxygen of the methoxy group act as acceptors. nih.gov DFT calculations can be used to characterize the geometry (bond distance and angle) and estimate the energy of these weak bonds, confirming their role in stabilizing the crystal packing.

Conformational and Tautomeric Studies

Theoretical Evaluation of Keto-Enol Tautomeric Forms

Tautomerism is a phenomenon where a molecule exists in two or more forms that are readily interconvertible, most commonly through the migration of a proton. The study of tautomeric equilibria is critical as the reactivity and properties of a compound can depend significantly on the proportion of each tautomer. orientjchem.org For certain organic molecules, particularly those with carbonyl groups adjacent to a carbon atom bearing a hydrogen, keto-enol tautomerism is a possibility. mdpi.com

For this compound, the core isoxazole structure is aromatic and stable, making tautomerization unlikely under normal conditions. However, computational chemistry provides a robust framework to theoretically evaluate the possibility and relative stability of any potential tautomeric forms. This is achieved by using quantum mechanical methods, such as DFT, to calculate the thermodynamic properties of each putative isomer. orientjchem.org

The standard procedure involves:

Proposing the structures of the potential tautomers (e.g., a keto form and its corresponding enol form).

Performing a full geometry optimization for each tautomer to find its minimum energy structure.

Calculating the total electronic energies (E), enthalpies (H), and Gibbs free energies (G) for each optimized structure.

The calculations can be performed for the molecule in the gaseous phase and in various solvents using implicit solvent models (like the Polarizable Continuum Model, PCM) to assess the influence of the medium's polarity on the equilibrium. orientjchem.org The tautomer with the lower Gibbs free energy is the more stable form. The equilibrium constant (K_t) can then be calculated from the difference in Gibbs free energy (ΔG). Studies on other systems have shown that polar solvents often stabilize the more polar tautomer, which is typically the keto form. orientjchem.org

Note: This table is illustrative, demonstrating the methodology. For this compound, the standard form is overwhelmingly more stable, and significant populations of other tautomers are not expected. orientjchem.orgmdpi.com

E-Z Isomerism and Conformational Preferences

There are currently no specific studies available that detail the E-Z isomerism or the unique conformational preferences of this compound.

Conformational analysis of related molecules, such as other substituted 3-phenylisoxazole (B85705) derivatives, often focuses on the dihedral angle between the phenyl ring and the isoxazole ring, which dictates the three-dimensional shape of the molecule. nih.govnih.gov For this compound, key conformational questions would involve the rotational barriers around the single bonds connecting the phenyl and methoxy groups to the central isoxazole ring. Theoretical calculations, typically using Density Functional Theory (DFT), would be required to determine the most stable conformations and the energy differences between them. Such studies provide insight into how the molecule might present itself when approaching a biological target.

Molecular Modeling for Ligand-Target Interactions

While molecular modeling is a common practice for isoxazole derivatives, tandfonline.comacs.orgbonviewpress.com no specific ligand-target interaction models have been published for this compound.

Specific molecular docking studies for this compound are not found in the current body of scientific literature.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. nih.govorientjchem.org For the isoxazole class of compounds, these simulations have been used to explore binding to a variety of enzymes and receptors. nih.govacs.orgnih.gov A typical docking study for this compound would involve preparing a 3D model of the compound and computationally placing it into the active site of a relevant protein target. The results would be scored based on binding energy, predicting the most likely binding mode and identifying key interactions such as hydrogen bonds or hydrophobic contacts. Without such a study, the potential binding interactions of this specific compound remain speculative.

Detailed molecular dynamics (MD) simulations to assess the binding stability and mechanism of action for this compound have not been published.

MD simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the stability of the docked pose and the flexibility of the protein's active site. nih.govnih.gov These simulations can confirm whether the interactions predicted by molecular docking are maintained over a period of nanoseconds, providing stronger evidence for a plausible binding mechanism. acs.org The application of this technique to this compound would be a critical step in validating any predicted binding modes and understanding its potential mechanism of action at a molecular level.

Structure Activity Relationship Sar Studies and Mechanistic Insights into Biological Interactions

General Principles of Isoxazole-Based SAR

The isoxazole (B147169) ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. rsc.org This structure is considered a "privileged scaffold" in drug discovery due to its versatile biological activities and its ability to serve as a core component in a wide array of pharmacologically active compounds. rsc.orgnih.gov Isoxazole derivatives have demonstrated a broad spectrum of effects, including anti-inflammatory, anticancer, antimicrobial, and antidiabetic properties. rsc.org

The biological activity of isoxazole-based compounds is highly dependent on the nature and position of the substituents attached to the isoxazole ring. rsc.org These modifications influence the molecule's electronic properties, steric profile, and lipophilicity, which are critical for binding to specific biological targets like enzymes or receptors. The ability to readily modify the substituents on the isoxazole ring system makes it a valuable intermediate in the synthesis of novel bioactive chemicals. nih.gov

SAR of 5-Methoxy-4-methyl-3-phenylisoxazole Derivatives and Analogues

The specific arrangement of the methoxy (B1213986), methyl, and phenyl groups on the isoxazole core of this compound is crucial to its bioactivity. SAR studies on related structures provide a framework for understanding the contribution of each component.

Impact of Substituents on Biological Response

Substituents on the phenyl ring of 3-phenylisoxazole (B85705) derivatives play a significant role in modulating biological responses. Studies on various isoxazole derivatives have shown that the presence of electron-withdrawing groups, such as chloro or trifluoromethyl groups, can enhance biological activity. rsc.org Conversely, electron-donating groups like methoxy substituents on the phenyl ring have been shown to increase anticancer activity in some isoxazole chalcone (B49325) derivatives. nih.gov

In a series of novel benzo[d]isoxazole-triazole hybrids designed as α-glucosidase inhibitors, the introduction of a bromine atom (an electron-withdrawing group) to the phenyl ring resulted in a two-fold increase in inhibitory activity compared to the standard drug, acarbose. nih.gov This highlights the profound impact that substituents on the aromatic ring system can have on enzymatic inhibition.

Role of the Methoxy Group and Phenyl Ring in Activity

The methoxy group and the phenyl ring are key pharmacophoric features. The methoxy group is a common substituent in many approved drugs and can significantly influence ligand-target binding, physicochemical properties, and metabolic parameters. youtube.com It can act as a hydrogen bond acceptor and its presence on a phenyl ring can enhance anticancer activity. nih.govyoutube.com

The phenyl ring at the C-3 position allows for hydrophobic and π-π stacking interactions within the active sites of target proteins. For certain isoxazole derivatives to exhibit strong affinity for the COX-2 enzyme, a high degree of hydrophobicity is essential. rsc.org For example, adding two chloro groups to the phenyl ring of a 3-phenyl-5-furan isoxazole derivative made the compound sufficiently hydrophobic to interact with the COX-2 active site. rsc.org

Influence of Modifications at C-4 and C-5 Positions

Modifications at the C-4 and C-5 positions of the isoxazole ring are critical for determining the potency and selectivity of the compound. The methyl group at the C-4 position provides steric bulk that can influence the molecule's conformation and its fit within a biological target.

The substituent at the C-5 position is also pivotal. In one study, comparing isomeric isoxazoles for their ability to inhibit JNK3 kinase, the permutation of the nitrogen and oxygen atoms in the ring (effectively changing the environment of the C-5 substituent) resulted in a loss of selectivity, even while maintaining potency. nih.gov Further exploration at the C-5 position of these isoxazole inhibitors showed that modifications at this site could significantly improve selectivity. nih.gov This demonstrates that even subtle changes to the isoxazole core and its substitution pattern can have a major impact on the compound's biological profile.

Mechanistic Pathways of Molecular and Cellular Bioactivity

Isoxazole derivatives exert their biological effects by interacting with and inhibiting various enzymes that are critical to disease pathways.

Enzyme Inhibition Mechanisms (e.g., Cholinesterases, α-amylase, α-glucosidase, COX-2, Aurora Kinase)

Cholinesterases: Several isoxazole derivatives have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes central to the breakdown of the neurotransmitter acetylcholine. nih.gov Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease. nih.gov Studies have shown that indole-isoxazole hybrids can be potent cholinesterase inhibitors, with some compounds showing high selectivity for AChE over BChE. frontiersin.org Kinetic studies of one such derivative indicated a competitive inhibition pattern, suggesting it competes with the natural substrate for the enzyme's active site. frontiersin.org

α-amylase and α-glucosidase: Inhibition of α-amylase and α-glucosidase is a well-established approach for managing type 2 diabetes, as it slows the digestion of carbohydrates and reduces post-meal glucose spikes. nih.gov Isoxazole derivatives have emerged as potent inhibitors of these enzymes. nih.govnih.gov Numerous studies have reported isoxazole-based compounds with significantly lower IC₅₀ values (indicating higher potency) than the clinically used drug, acarbose. nih.govmdpi.com The mechanism involves the inhibitor binding to the carbohydrate-binding region of the enzymes. nih.gov

Table 1: α-Glucosidase and α-Amylase Inhibitory Activity of Selected Isoxazole Derivatives

COX-2: Cyclooxygenase-2 (COX-2) is an enzyme responsible for inflammation and pain. Selective inhibition of COX-2 over the related COX-1 enzyme is a desirable trait for anti-inflammatory drugs to reduce gastrointestinal side effects. Many isoxazole derivatives, particularly those with a 4,5-diarylisoxazole structure, have been developed as selective COX-2 inhibitors. For instance, the drug Parecoxib is an isoxazole-based selective COX-2 inhibitor. The selectivity is often achieved by designing the molecule to fit into the larger, more accommodating active site of COX-2.

Table 2: COX-2 Inhibitory Activity of Selected Isoxazole Derivatives

Aurora Kinase: Aurora kinases are key regulators of cell division, and their inhibition is a promising strategy for cancer therapy. While isoxazole derivatives are known to act as anticancer agents through various mechanisms like inducing apoptosis and inhibiting protein kinases, their role as specific Aurora kinase inhibitors is less defined than other heterocyclic scaffolds. nih.gov Research into Aurora kinase inhibitors has largely focused on structures like indazoles, pyrimidines, and triazoles. These compounds are designed to target the ATP-binding pocket of the kinase, preventing phosphorylation of its target substrates and ultimately leading to cell cycle arrest. While potent isoxazole-based Aurora kinase inhibitors are not yet prominent, the principles learned from these related heterocyclic inhibitors could guide the future design of isoxazole compounds for this target.

Modulation of Protein-Protein Interactions (e.g., GATA4-NKX2-5)

Currently, there is no publicly available scientific literature that specifically details the modulation of the GATA4-NKX2-5 protein-protein interaction by this compound. Research in this area has centered on derivatives of the phenylisoxazole core, but not on this specific methoxy-methyl-phenyl variant.

General Interaction with Specific Molecular Targets

While comprehensive data on the specific molecular targets of this compound remains limited, some insights can be drawn from its inclusion in broader screening and structure-activity relationship (SAR) studies.

One area of investigation involves the DosRST signaling pathway in Mycobacterium tuberculosis, which is crucial for the bacterium's survival in hypoxic conditions. In a study aimed at identifying inhibitors of this pathway, a series of isoxazole-containing compounds were evaluated. acs.org Within this research, this compound was synthesized and noted, although it was not the primary focus. acs.org The study centered on a hit compound, HC106A, and its analogs to understand the structural requirements for inhibitory activity. acs.org

The SAR analysis of related compounds in the study revealed that substitutions on the phenyl ring significantly influence activity. For instance, analogs with electron-donating groups, such as a methoxy group, were found to incrementally increase the inhibitory activity against the DosRST pathway. acs.org The table below summarizes the findings for some of the related analogs that were studied. acs.org

| Compound/Analog | Substitution on Phenyl Ring | Relative Activity |

| HC106F | 4-chloro | Baseline |

| MSU-39446 | 4-fluoro | Enhanced potency |

| MSU-41464 | 4-bromo | Enhanced potency |

| MSU-39447 | 4-methoxy | Incrementally increased activity |

| MSU-41442 | 4-tert-butyl | Slightly diminished activity |

| MSU-4165 | 4-CO₂Me | Similar to 4-chloro |

| MSU-41463 | 4-trifluoromethyl | Similar to 4-chloro |

This table is generated based on the SAR findings for analogs of a hit compound in a study and is intended to provide context for the potential activity of this compound.

The mechanism of action for the broader HC106 series of compounds, to which this compound is related, is proposed to involve direct targeting of the heme group within the sensor kinases DosS and DosT. acs.org This interaction is distinct from other inhibitors that function through oxidation or alkylation of the heme. acs.org It is hypothesized that this class of compounds inhibits the autophosphorylation of the sensor kinases, thereby disrupting the downstream signaling cascade that allows M. tuberculosis to adapt to low-oxygen environments. acs.org

Insights from Molecular Dynamics on Mechanism of Action

There are no specific molecular dynamics studies published in the scientific literature that focus on this compound. Consequently, detailed insights into its mechanism of action at the atomic level, including binding poses, interaction energies, and conformational changes of target proteins, are not available.

Advanced Research Applications and Future Perspectives

Role as a Synthetic Intermediate and Building Block in Complex Molecule Synthesis

The isoxazole (B147169) nucleus is a highly valuable building block in organic synthesis, primarily because it can act as a masked form of other functional groups. mdpi.com The weak nitrogen-oxygen bond within the isoxazole ring is susceptible to cleavage under various conditions, particularly reduction or treatment with a base. This ring-opening provides access to a range of difunctionalized compounds, such as 1,3-dicarbonyls, β-amino alcohols, enaminoketones, and γ-hydroxy ketones. mdpi.comsciencedaily.comyoutube.com This reactivity makes isoxazole derivatives important intermediates for synthesizing a wide variety of natural products and other complex organic molecules. nih.govyoutube.com

Derivatives of 5-methyl-3-phenylisoxazole (B91872) are particularly noteworthy as key intermediates in the synthesis of pharmaceuticals. For instance, 5-methyl-3-phenylisoxazole-4-carboxylic acid and its related carbonyl chloride are crucial precursors for producing semi-synthetic penicillins like oxacillin. Furthermore, this scaffold is a foundational component in the design of novel therapeutic agents, including xanthine (B1682287) oxidase inhibitors and potential antiviral compounds. rutgers.edu The phenyl group at the 3-position and the methyl group at the 5-position provide a stable and well-defined chemical structure that can be readily functionalized to create libraries of new compounds for drug discovery.

Potential in Catalysis and Materials Science

The utility of the isoxazole framework extends beyond its role as a synthetic intermediate into the realms of catalysis and advanced materials. The electron-rich nature and structural versatility of isoxazole derivatives make them attractive candidates for these applications. chemscene.comnih.gov

Nitrogen-containing heterocycles are a cornerstone of ligand design for transition-metal catalysis. chemscene.com The nitrogen atom in the isoxazole ring possesses electron-donating properties, allowing it to form stable complexes with a wide range of metal centers. chemscene.comnih.gov This has led to the exploration of isoxazole-containing molecules as ligands in various catalytic reactions.

Schiff bases derived from isoxazoles, for example, are recognized as versatile ligands for use in organometallic chemistry and catalysis. mdpi.com More specifically, research has demonstrated the successful use of oxazole-oxazoline ligands with vanadium to create active catalysts for ethylene (B1197577) polymerization and copolymerization with norbornene. nih.gov In these systems, the substitution pattern on the heterocyclic rings, such as the position of a methyl group, was found to significantly influence the catalyst's activity and the properties of the resulting polymer. nih.gov This highlights the potential for fine-tuning catalytic performance by modifying the isoxazole ligand structure.

The conjugated π-electron system of the isoxazole ring, often extended through substitution, imparts interesting optical and electronic properties to its derivatives, making them candidates for advanced materials. rsc.org

Photochromic Properties: Diarylethenes incorporating an isoxazole moiety have been synthesized and shown to exhibit remarkable photochromism. tcichemicals.com These compounds can reversibly change color, for instance from colorless to red, upon irradiation with UV light, a property that is valuable for applications like holographic optical recording and molecular switches. tcichemicals.com Similarly, extended π-conjugated azoisoxazole derivatives have been investigated for their photoswitching characteristics.

Non-linear Optical (NLO) Properties: Isoxazole derivatives have been identified as potential materials for NLO applications. nih.gov A study on a selenoalkenyl-isoxazole based donor-acceptor molecule revealed significant second harmonic generation (SHG) efficiency. The material exhibited an SHG efficiency approximately 27 times higher than that of the standard NLO material, potassium dihydrogen phosphate (B84403) (KDP). Such properties are crucial for applications in optoelectronics and optical signal processing.

| Compound | Relative SHG Efficiency (vs. KDP) | Reference |

|---|---|---|

| Selenoalkenyl-isoxazole derivative | ~27x | , |

| Potassium Dihydrogen Phosphate (KDP) | 1x (Standard) | , |

Semiconducting Properties: The potential for isoxazole derivatives in electronics has also been noted, with some polyisoxazoles showing semiconducting properties. mdpi.comrsc.org Theoretical studies on related oxazole-containing frameworks suggest they are good candidates for n-type organic semiconductors, which are essential components for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.gov The ability to tune the electronic properties through chemical modification makes these heterocycles promising for the development of new organic electronic materials. rsc.org

Future Directions in Synthetic Methodology

While numerous methods exist for synthesizing the isoxazole ring, current research is focused on developing more sophisticated, efficient, and sustainable approaches.

The development of methods for controlling the three-dimensional arrangement of atoms (stereochemistry) is a major goal in modern organic synthesis, particularly for the production of pharmaceuticals. Research into the stereoselective and enantioselective synthesis of isoxazole derivatives is an active field. Methodologies involving stereospecific intramolecular cycloadditions have been reported to produce fused isoxazole systems with defined stereochemistry. Furthermore, highly diastereo- and enantioselective cascade reactions catalyzed by squaramide have been developed to synthesize complex structures like isoxazolone-spirooxindoles, demonstrating the potential for precise control over the final product's architecture. sciencedaily.com

In line with the principles of green chemistry, significant effort is being directed towards developing environmentally benign methods for isoxazole synthesis. Traditional methods often require harsh conditions or toxic solvents. chemscene.com Modern approaches aim to mitigate these issues by using alternative energy sources and greener reaction media.

Key green strategies include:

Ultrasonic Irradiation: Sonochemistry has been shown to enhance reaction rates, improve yields, and reduce energy consumption in the synthesis of isoxazoles. chemscene.com

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically shorten reaction times from hours to minutes and increase product yields compared to conventional heating.

Sunlight-Powered Reactions: Natural sunlight has been utilized as a clean, cheap, and readily available energy source for three-component reactions to form isoxazolones in water, achieving high yields in short timeframes. mdpi.com

Use of Green Solvents and Catalysts: Many modern protocols prioritize the use of water as a solvent and employ biodegradable or reusable catalysts, minimizing environmental pollution and simplifying reaction procedures. mdpi.com

| Method | Key Advantages | Reference |

|---|---|---|

| Ultrasonic Irradiation | Enhanced efficiency, reduced energy use, minimized byproducts | chemscene.com, |

| Microwave Irradiation | Drastically reduced reaction times, improved yields | |

| Natural Sunlight | Uses a clean and free energy source, mild conditions | mdpi.com |

| Aqueous Media / Biodegradable Catalysts | Environmentally friendly, simple procedures, catalyst reusability | mdpi.com, |

These advancements underscore a commitment to developing synthetic routes that are not only efficient but also sustainable, aligning with the future direction of chemical manufacturing.

Prospects for Deeper Mechanistic Elucidation of Reactivity

The future study of 5-Methoxy-4-methyl-3-phenylisoxazole's reactivity promises a more detailed understanding of its chemical behavior. A key area of investigation will be the mechanistic pathways of isoxazole ring-opening reactions, which can be initiated by thermal, photochemical, or catalytic means. Theoretical studies suggest that upon photoexcitation, the N–O bond is often the first to break, leading to transient intermediates like vinylnitrenes that can rearrange into other heterocyclic systems. researchcorridor.org Mechanistic analysis of related isoxazoles has revealed that pathways can include internal cyclization, ring contraction-expansion, or direct rearrangements, with the most favorable path being highly dependent on the compound's specific structure and energy state. researchcorridor.org

Future research will likely employ a combination of advanced computational chemistry and experimental kinetics to map the energy landscapes of these transformations for this compound. researchcorridor.org Computational methods, such as complete active space self-consistent field (CASSCF) and MP2-CAS, can determine the mechanisms of photochemical transformations. researchcorridor.org Experimentally, techniques like time-resolved photoelectron spectroscopy could elucidate the timescales of these ultrafast ring-opening reactions, which can occur on the femtosecond scale. creative-biolabs.com Understanding how the electronic properties of the methoxy (B1213986), methyl, and phenyl substituents dictate the regioselectivity and reaction rates in processes like cycloadditions will also be a critical goal.

Emerging Avenues in Mechanistic Biology and Target Validation

As isoxazole derivatives are explored for their biological activities, identifying their precise molecular targets and mechanisms of action within a cellular context is a paramount objective. nih.gov This requires a move from broad phenotypic screening to detailed molecular-level investigation.

Advanced Structural Biology Studies of Isoxazole-Target Complexes

Once a molecular target is identified and validated, determining the high-resolution three-dimensional structure of the this compound-target complex is the ultimate goal for mechanistic understanding. This structural information is invaluable for explaining the compound's activity and guiding the design of more potent and selective analogs. researchcorridor.orgnih.gov

X-ray crystallography is a primary technique for obtaining atomic-level detail of protein-ligand interactions. researchcorridor.orgnih.govnih.gov This method requires obtaining a crystal of the target protein in complex with the isoxazole, either by co-crystallization or by soaking the ligand into a pre-existing protein crystal. springernature.compeakproteins.com The resulting electron density map reveals the precise binding pose and the network of interactions (e.g., hydrogen bonds, hydrophobic contacts) between the compound and the protein. numberanalytics.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful complementary technique that provides structural and dynamic information in a solution state, which more closely mimics the cellular environment. rsc.orgtechnologynetworks.com NMR can confirm binding, map the interaction site on the protein surface by monitoring chemical shift perturbations, and determine the structure of the bound ligand. nih.govspringernature.comuniversiteitleiden.nlnih.gov

| Technique | Information Yielded | Suitability Notes |

| X-Ray Crystallography | Provides a static, high-resolution (atomic level) 3D structure of the protein-ligand complex. nih.govnumberanalytics.com | Considered the "gold standard" for structural detail but requires successful crystallization of the complex. researchcorridor.orgpeakproteins.com |

| NMR Spectroscopy | Reveals atomic-resolution structural details, binding site location, and information about the dynamics of the interaction in solution. nih.govspringernature.com | Excellent for studying interactions in a native-like solution state and for characterizing binding affinity and kinetics. rsc.orguniversiteitleiden.nl |

| Cryo-Electron Microscopy (Cryo-EM) | Determines the 3D structure of proteins and large complexes, often in near-native states, without the need for crystallization. nih.govnih.gov | Particularly powerful for large, flexible, or membrane-associated targets that resist crystallization. osti.gov |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 5-Methoxy-4-methyl-3-phenylisoxazole, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is typically synthesized via cycloaddition reactions. For example, hypervalent iodine reagents can induce cycloaddition between nitrile oxides and alkynes under mild conditions . Optimization involves adjusting reaction time (e.g., 18-hour reflux), solvent selection (DMSO for solubility), and post-reaction purification via column chromatography or recrystallization (e.g., water-ethanol mixtures). Monitoring by TLC and controlling stoichiometry of intermediates like 2,4-dichlorophenoxyacetic acid hydrazide can improve yields (up to 65%) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

- Methodological Answer :

- Spectroscopy : IR identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹), while NMR confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm). HRMS validates molecular weight .

- Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths and angles (e.g., isoxazole ring geometry) with high precision (R factor = 0.039) .

Q. How should researchers assess the stability of this compound under different storage conditions?

- Methodological Answer : Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity levels (40–75% RH). Monitor degradation via HPLC for purity loss and LC-MS to identify byproducts (e.g., hydrolysis products). Store in amber vials under inert gas (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation of this compound derivatives?

- Methodological Answer : Combine complementary techniques:

- Use -NMR and DEPT-135 to distinguish quaternary carbons in the isoxazole ring.

- Overlay experimental and simulated IR spectra to confirm functional group assignments.

- Cross-validate SCXRD data with computational models (DFT calculations) to resolve ambiguities in tautomeric forms .

Q. How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?

- Methodological Answer :

- Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify nucleophilic/electrophilic sites.

- Simulate transition states for cycloaddition reactions to predict regioselectivity (e.g., 5- vs. 4-substitution).

- Use molecular docking to explore interactions with biological targets (e.g., enzymes) for activity prediction .

Q. What challenges arise in establishing structure-activity relationships (SAR) for the biological activity of this compound?

- Methodological Answer :

- Synthetic Variability : Prepare analogs with substituent modifications (e.g., halogenation at the phenyl ring) to assess electronic effects.

- Assay Design : Use standardized protocols (e.g., MIC for antibacterial activity, IC₅₀ for enzyme inhibition) to ensure reproducibility.

- Data Integration : Apply multivariate analysis (e.g., PCA) to correlate structural descriptors (logP, polar surface area) with bioactivity. Early studies note challenges in balancing lipophilicity and solubility for CNS-targeted applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。